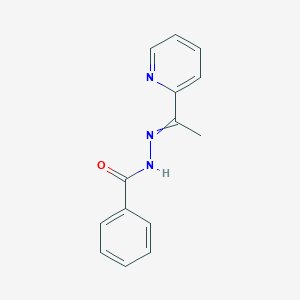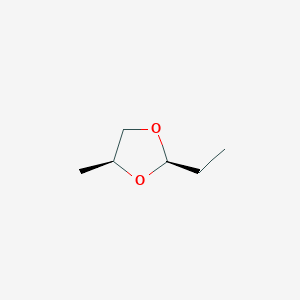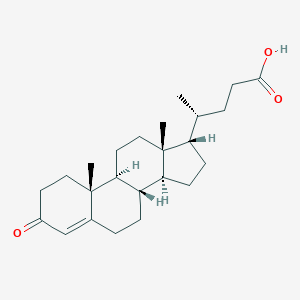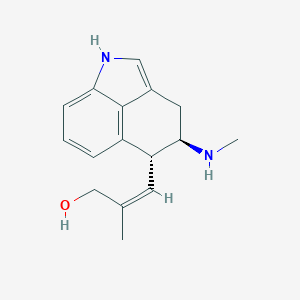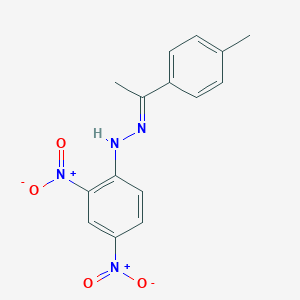![molecular formula C16H16N4O2 B223613 1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)
1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone is a novel compound that has gained attention in the field of scientific research due to its potential applications. This compound has been synthesized using a specific method and has shown promising results in various studies.
Mécanisme D'action
The mechanism of action of 1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or signaling pathways that are involved in cancer cell growth, neurodegeneration, and inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone can induce cell death in cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, this compound has been shown to have low toxicity in animal models, indicating its potential for use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone in lab experiments is its low toxicity, which allows for higher concentrations to be used without harming cells or animals. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in specific experiments.
Orientations Futures
There are several future directions for research on 1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone. One direction is to further study its mechanism of action to optimize its use in specific applications. Another direction is to test its efficacy in human clinical trials for its potential use as an anticancer, neuroprotective, or anti-inflammatory agent. Additionally, this compound could be modified to improve its potency or selectivity for specific targets.
Méthodes De Synthèse
The synthesis of 1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone involves the reaction of 4-methoxyphenylhydrazine with 1-(4-chlorobutyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde in the presence of a specific catalyst. The resulting compound is then further reacted with ethyl chloroacetate to obtain the final product. This synthesis method has been optimized to produce high yields of the compound and is reproducible.
Applications De Recherche Scientifique
1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone has been studied for its potential applications in various scientific research fields. It has been shown to have anticancer properties and can induce cell death in cancer cells. It has also been studied for its potential use as a neuroprotective agent and has shown promising results in animal models of neurodegenerative diseases. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and has shown to reduce inflammation in animal models of inflammatory diseases.
Propriétés
Nom du produit |
1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone |
|---|---|
Formule moléculaire |
C16H16N4O2 |
Poids moléculaire |
296.32 g/mol |
Nom IUPAC |
1-[3-amino-4-(4-methoxyphenyl)-6-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl]ethanone |
InChI |
InChI=1S/C16H16N4O2/c1-8-12(9(2)21)13(10-4-6-11(22-3)7-5-10)14-15(17)19-20-16(14)18-8/h4-7H,1-3H3,(H3,17,18,19,20) |
Clé InChI |
YIHWURHWDCNIBP-UHFFFAOYSA-N |
SMILES |
CC1=NC2=NNC(=C2C(=C1C(=O)C)C3=CC=C(C=C3)OC)N |
SMILES canonique |
CC1=NC2=NNC(=C2C(=C1C(=O)C)C3=CC=C(C=C3)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





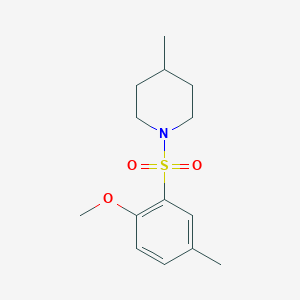
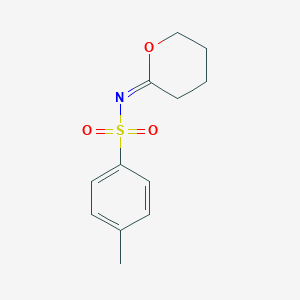
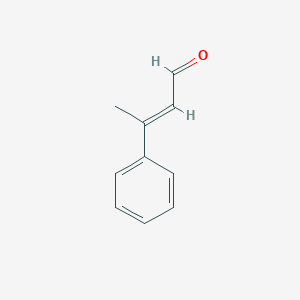
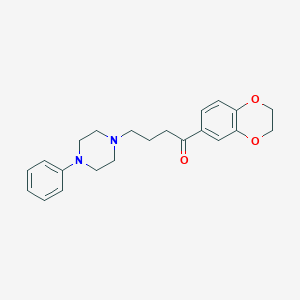
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B223627.png)
